REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]1)[N:9]=[CH:8][NH:7][C:6]2=O.S(Cl)([Cl:25])=O>CN(C=O)C>[Cl:25][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH2:14][CH:15]3[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1
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Name
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6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)-3,4-dihydroquinazolin-4-one
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Quantity
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2.72 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCC1CN(CCC1)C)=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.5 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 45 minutes
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Duration
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45 min
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Type
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CUSTOM
|
Details
|
the residue was azeotroped with toluene
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Type
|
ADDITION
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Details
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The residue was taken up in water and basified to pH8 by the addition of a saturated aqueous sodium hydrogen carbonate solution
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (4×400 ml)
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Type
|
WASH
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Details
|
The combined organic extracts were washed in turn with a saturated aqueous sodium hydrogen carbonate solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was dried overnight at 40° C. under vacuum
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OCC1CN(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |